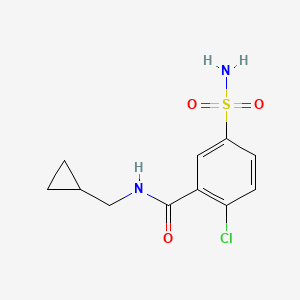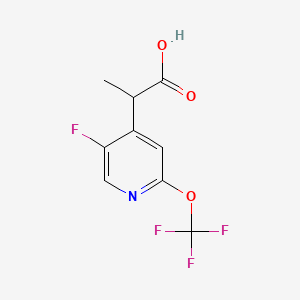
(S)-3,4,4-Trimethylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,4,4-Trimethylpyrrolidin-3-amine is a chiral amine compound characterized by its pyrrolidine ring structure with three methyl groups attached at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4,4-Trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,4-trimethylpyrrolidine and an appropriate amine source.
Chiral Resolution: The racemic mixture of 3,4,4-trimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Amine Introduction: The resolved (S)-enantiomer is then reacted with an amine source under suitable conditions to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-3,4,4-Trimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives.
科学研究应用
(S)-3,4,4-Trimethylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the development of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of (S)-3,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological research.
相似化合物的比较
Similar Compounds
®-3,4,4-Trimethylpyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidine: A structurally similar compound with a single methyl group.
3,4-Dimethylpyrrolidine: A related compound with two methyl groups.
Uniqueness
(S)-3,4,4-Trimethylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of three methyl groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
(3S)-3,4,4-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3/t7-/m1/s1 |
InChI 键 |
FQVKCXNHLQYEBV-SSDOTTSWSA-N |
手性 SMILES |
C[C@]1(CNCC1(C)C)N |
规范 SMILES |
CC1(CNCC1(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

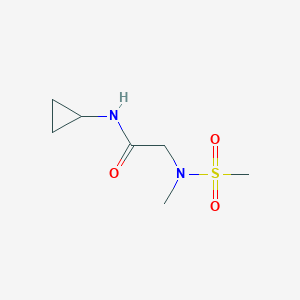
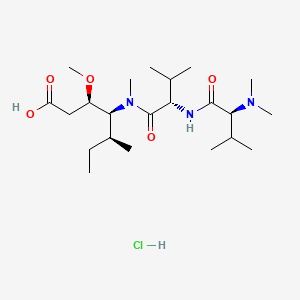

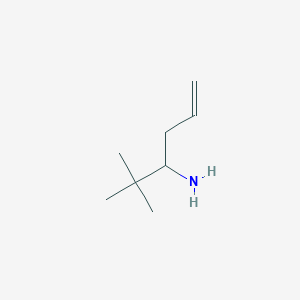
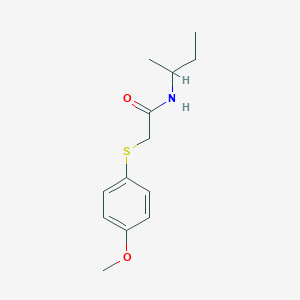
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)

